Aumitin

Description

Structure

3D Structure

Properties

IUPAC Name |

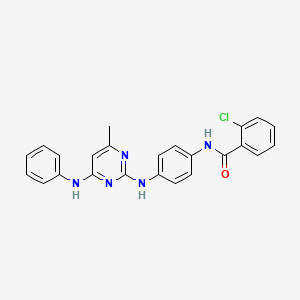

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O/c1-16-15-22(27-17-7-3-2-4-8-17)30-24(26-16)29-19-13-11-18(12-14-19)28-23(31)20-9-5-6-10-21(20)25/h2-15H,1H3,(H,28,31)(H2,26,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNNQBDSUIVCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Osimertinib: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction: Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small-cell lung cancer (NSCLC).[1] It was specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[2][3] A key feature of osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is anticipated to lead to better efficacy and reduced side effects.[2][4] This guide provides a detailed technical overview of the in vitro mechanism of action of osimertinib, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Irreversible Covalent Inhibition

Osimertinib's primary mechanism of action is the irreversible inhibition of mutant EGFR kinase activity.[3] It is a mono-anilino-pyrimidine compound designed with an acrylamide group that functions as a Michael acceptor.[5] This group allows osimertinib to form a covalent bond with the cysteine-797 (Cys797) residue located within the ATP-binding site of the EGFR kinase domain.[3][5] This irreversible binding physically blocks ATP from accessing the kinase domain, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling pathways that drive tumor cell proliferation and survival.[5][6]

This covalent binding mechanism is critical for its high potency and prolonged duration of action, as the inhibition is sustained even after the drug is cleared from systemic circulation.[5]

References

- 1. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

Oseltamivir (Tamiflu): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Oseltamivir (Tamiflu), a cornerstone antiviral agent for the treatment and prophylaxis of influenza A and B viruses. This document details the rational drug design that led to its creation, various synthetic pathways, and the biochemical interactions that underpin its therapeutic effect.

Discovery and Rational Design

Oseltamivir emerged from a rational drug design program aimed at developing potent and selective inhibitors of the influenza virus neuraminidase enzyme.[1] Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells, thus propagating the infection.[2][3][4] By inhibiting this enzyme, the viral spread within the respiratory tract is curtailed.[2][3]

The design of Oseltamivir was informed by X-ray crystal structures of sialic acid analogues bound to the neuraminidase active site.[1] This structural information allowed for the creation of carbocyclic inhibitors, with Oseltamivir phosphate (the prodrug form) being a lead candidate that demonstrated promising antiviral activity and oral bioavailability.[1][4]

Mechanism of Action

Oseltamivir phosphate is a prodrug that is readily absorbed after oral administration and is extensively converted by hepatic esterases to its active form, Oseltamivir carboxylate.[2][3][4] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of both influenza A and B viruses.[3][4]

Oseltamivir carboxylate mimics the natural substrate of neuraminidase, sialic acid, and binds to the active site of the enzyme.[2] This competitive inhibition prevents the cleavage of sialic acid residues on the host cell surface, trapping the newly synthesized virions on the cell membrane and preventing their release and subsequent infection of other cells.[2][3]

Signaling Pathway of Oseltamivir Action

References

A Technical Guide to the Biological Functions and Signaling Pathways of Rapamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rapamycin

Rapamycin, also known as Sirolimus, is a macrolide compound first discovered as a product of the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Initially identified for its potent antifungal properties, it was later discovered to have significant immunosuppressive and antiproliferative effects on mammalian cells.[1][2] These findings have led to its widespread use in preventing organ transplant rejection and, more recently, its investigation as a potential anti-cancer and anti-aging therapeutic.[2][3][4] The primary mechanism of action of rapamycin is the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[3][5][6]

Core Mechanism of Action

Rapamycin exerts its biological effects by forming a gain-of-function complex with the 12-kDa FK506-binding protein (FKBP12), an intracellular receptor.[1][3][7] This rapamycin-FKBP12 complex then directly binds to and allosterically inhibits the mTOR Complex 1 (mTORC1).[1][3] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which differ in their component proteins, upstream regulators, and downstream substrates.[1][8][9] While acute rapamycin treatment primarily inhibits mTORC1, prolonged exposure can also disrupt the assembly and function of mTORC2 in certain cell types.[4][8]

The mTOR Signaling Pathway

The mTOR pathway is a pivotal signaling cascade that integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients (amino acids), energy status (ATP levels), and oxygen, to orchestrate cellular responses.[1][5]

mTOR Complex 1 (mTORC1)

mTORC1 is the rapamycin-sensitive complex and is a master regulator of cell growth and proliferation.[1][7] It promotes anabolic processes such as protein, lipid, and nucleotide synthesis while inhibiting catabolic processes like autophagy.[1] Key downstream targets of mTORC1 include the S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), both of which are critical components of the protein translation machinery.[2]

mTOR Complex 2 (mTORC2)

mTORC2 is generally considered rapamycin-insensitive, although long-term treatment can affect its function.[4][8] It primarily responds to growth factors and plays a crucial role in regulating cell survival and cytoskeletal organization, partly through the phosphorylation and activation of Akt.[1]

Quantitative Data Summary

The biological effects of rapamycin are dose-dependent. The following tables summarize key quantitative data from various studies on its impact on cell proliferation, apoptosis, and cell cycle progression.

Table 1: Inhibition of Cell Proliferation (IC50 Values)

| Cell Line | Compound | IC50 Value | Exposure Time | Reference |

|---|---|---|---|---|

| MCF-7 (Breast Cancer) | Rapamycin | 0.4 µg/mL | 72 hours | [10] |

| Human Tracheal Fibroblasts (HTrF) | Rapamycin | >50% inhibition at 10-5–10-4 mol/L | Not Specified |[11] |

Table 2: Effects on Cell Cycle Distribution | Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference | |---|---|---|---|---|---| | MCF-7 | Control (72h) | 81.5% | 17.3% (S+G2/M) |[10] | | MCF-7 | Rapamycin (0.4 µg/mL, 72h) | 91.3% | 7.9% (S+G2/M) |[10] | | Retinoblastoma (Y79) | Rapamycin (0.4 µM) | Arrest in S phase | More cells in S, fewer in G2 |[12] |

Table 3: Induction of Apoptosis

| Cell Line | Treatment | Apoptosis Rate | Assay | Reference |

|---|---|---|---|---|

| MCF-7 | Rapamycin (0.4 µg/mL, 72h) | ~24% (Late Apoptosis) | Annexin V/PI | [10] |

| Human Tracheal Fibroblasts (HTrF) | Rapamycin (4 x 10-5 mol/L) | 29.57 ± 0.43% | Flow Cytometry | [11] |

| Oral Cancer (Ca9-22) | Rapamycin (10-20 µM, 24h) | Increased apoptosis | Annexin V/PI |[13] |

Key Experimental Methodologies

Western Blotting for mTOR Pathway Analysis

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, making it ideal for assessing the activation state of the mTOR pathway.[14] The protocol involves separating proteins by size, transferring them to a membrane, and probing with antibodies specific to total and phosphorylated forms of mTOR and its downstream targets like S6K1 and 4E-BP1.[14][15]

Detailed Protocol:

-

Cell Lysis: Treat cells with rapamycin for the desired time. Harvest cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[14][16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[14][17]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K1) overnight at 4°C with gentle agitation.[16][17]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14][16]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and imaging system.[14] The band intensity can be quantified using densitometry software.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[18][19] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[20] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[18][21]

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[22]

-

Compound Treatment: Treat the cells with various concentrations of rapamycin and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20][21][22]

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl, or a solution of SDS in DMF) to dissolve the insoluble purple formazan crystals.[19][20]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (commonly 570 nm).[18][20]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle and Apoptosis Analysis by Flow Cytometry

Flow cytometry is a powerful technique for analyzing the cell cycle distribution and quantifying apoptosis. For cell cycle analysis, a DNA-staining dye like propidium iodide (PI) is used to measure the DNA content of individual cells. For apoptosis, Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) is often used in conjunction with a viability dye like PI.[13]

Detailed Protocol:

-

Cell Treatment & Harvesting: Treat cells with rapamycin. Harvest both adherent and floating cells, and wash with cold PBS.

-

Staining for Apoptosis: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate for 15-30 minutes in the dark at room temperature.[13]

-

Staining for Cell Cycle: Fix cells in cold 70% ethanol. Wash and treat with RNase A to remove RNA. Stain with PI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13] For cell cycle, quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.

-

Data Analysis: Analyze the generated data using appropriate software to quantify the cell populations in different phases or apoptotic states.[10]

Conclusion

Rapamycin is a highly specific and potent inhibitor of mTORC1, a central regulator of cellular metabolism and growth. Its ability to modulate fundamental cellular processes such as protein synthesis, cell cycle progression, and apoptosis underscores its therapeutic potential in a range of diseases, from cancer to age-related disorders. A thorough understanding of its mechanism of action and the mTOR signaling pathway, facilitated by the robust experimental protocols detailed herein, is critical for the continued development and application of rapamycin and its analogues in clinical settings.

References

- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. novapublishers.com [novapublishers.com]

- 10. journal.waocp.org [journal.waocp.org]

- 11. mdpi.com [mdpi.com]

- 12. Rapamycin inhibits proliferation and apoptosis of retinoblastoma cells through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

- 16. ccrod.cancer.gov [ccrod.cancer.gov]

- 17. researchgate.net [researchgate.net]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. MTT Assay [protocols.io]

Preliminary Technical Guide on the Effects of NSI-189

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSI-189 is an experimental benzylpiperazine-aminopyridine compound under investigation for its potential therapeutic effects in neuropsychiatric and neurological disorders.[1][2] Unlike conventional antidepressants that primarily modulate monoamine neurotransmitters, NSI-189's proposed mechanism of action is centered on promoting neurogenesis, particularly within the hippocampus.[1][3] Preclinical and early-phase clinical studies have suggested its potential to not only alleviate symptoms of major depressive disorder (MDD) but also to improve cognitive function.[1][4] This document provides a technical overview of the existing research on NSI-189, summarizing its mechanism, quantitative clinical data, and key experimental protocols.

Proposed Mechanism of Action

The precise molecular target of NSI-189 remains largely unelucidated.[5] However, extensive research points to its role as a potent neurogenic agent. The primary hypothesis is that NSI-189 stimulates the proliferation and maturation of neural stem cells, leading to an increase in neuronal density and volume, specifically in the dentate gyrus of the hippocampus.[5][6] This structural remodeling is believed to underlie its antidepressant and pro-cognitive effects.[7]

Animal studies have demonstrated that NSI-189 administration leads to a significant increase in hippocampal volume.[2][8] It is thought to work by enhancing neuroplasticity and indirectly modulating brain-derived neurotrophic factor (BDNF) signaling.[2][6] More recent investigations suggest that NSI-189 may act as an agonist of the orphan nuclear receptor TLX (tailless receptor), which is a known regulator of neural stem cell proliferation.[9] Activation of TLX would be consistent with the observed region-specific neurogenic effects in the hippocampus and subventricular zone.[9]

Quantitative Data Summary

Clinical trials have provided quantitative data on the pharmacokinetics, safety, and efficacy of NSI-189. The following tables summarize key findings from Phase 1 and Phase 2 studies.

Table 1: Pharmacokinetic Profile of NSI-189 (Phase 1b)

| Parameter | Value | Study Population | Reference |

| Dosing Regimen | 40 mg QD, 40 mg BID, 40 mg TID | 24 patients with MDD | [10][11] |

| Administration | Oral | 24 patients with MDD | [10] |

| Half-life (t½) | 17.4 – 20.5 hours | 24 patients with MDD | [10][11][12] |

| AUC | Increased dose-proportionally | 24 patients with MDD | [10][11] |

| Safety | Well-tolerated, no serious adverse events | 24 patients with MDD | [10][11] |

Data derived from a multiple-dose escalation study over 28 days.

Table 2: Efficacy and Clinical Outcomes (Phase 2)

| Outcome Measure | Dosage | Result | p-value | Patient Subgroup | Reference |

| MADRS Score Reduction | 40 mg/day | No significant difference vs. placebo | p = 0.22 | 220 outpatients with MDD | [13] |

| MADRS-6 Score Reduction | 80 mg/day | Significant benefit vs. placebo | p = 0.046 | Moderately depressed (MADRS < 30) | [4] |

| SDQ Score Reduction | 40 mg/day | Statistically significant improvement | p = 0.02 | 220 outpatients with MDD | [7][13] |

| CPFQ Score Reduction | 40 mg/day | Statistically significant improvement | p = 0.03 | 220 outpatients with MDD | [13] |

| CogScreen (Memory) | 40 mg/day | Significant improvement (d=1.12) | p = 0.002 | 220 outpatients with MDD | [2][13] |

| CogScreen (Working Memory) | 40 mg/day | Significant improvement (d=0.81) | p = 0.020 | 220 outpatients with MDD | [2] |

| CogScreen (Executive Fun.) | 40 mg/day | Significant improvement (d=0.66) | p = 0.048 | 220 outpatients with MDD | [2] |

MADRS: Montgomery-Åsberg Depression Rating Scale; SDQ: Symptoms of Depression Questionnaire; CPFQ: Cognitive and Physical Functioning Questionnaire. Cohen's d (d) represents effect size.

Key Experimental Protocols

The therapeutic hypotheses for NSI-189 are supported by data from various preclinical and clinical experimental models. Below are detailed methodologies for two foundational assays used in its evaluation.

In Vivo Model: Rodent Forced Swim Test (FST)

The FST is a standard preclinical behavioral assay used to evaluate antidepressant efficacy.[14][15] It is based on the principle that rodents will cease escape behaviors when placed in an inescapable stressful situation (a cylinder of water), and that this "behavioral despair" is reversed by effective antidepressant treatment.[15][16]

Methodology:

-

Apparatus: A transparent Plexiglas cylinder (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a depth (e.g., 15 cm) that prevents the animal from touching the bottom with its tail or feet.[14][15]

-

Acclimation: Animals are transported to the testing room at least 30 minutes prior to the test to acclimate.[15]

-

Procedure: Each animal is individually placed into the cylinder for a 6-minute session.[15] The session is typically video-recorded for later analysis.

-

Data Analysis: The primary endpoint is "immobility time," defined as the period during which the animal makes only the minimal movements necessary to keep its head above water.[15] A reduction in immobility time in the NSI-189 treated group compared to a vehicle control group is indicative of an antidepressant-like effect.[17]

-

Post-Test Care: After the test, animals are removed from the water, gently dried, and placed in a warm, dry environment.[18]

In Vitro Model: Neurogenesis Assay

In vitro neurogenesis assays are critical for screening compounds and elucidating mechanisms of action.[19] These assays typically involve isolating neural stem cells (NSCs), inducing differentiation, and quantifying the generation of new neurons.[19][20]

Methodology:

-

NSC Isolation & Culture: Neural stem cells are isolated from a relevant source, such as the ganglionic eminence of embryonic mice or human hippocampus-derived NSCs.[10][21] They are expanded as neurospheres in a growth medium.

-

Plating & Differentiation: Neurospheres are dissociated into single cells and plated on an extracellular matrix-coated substrate. Differentiation is induced by withdrawing growth factors and adding the test compound (NSI-189) or a vehicle control.[19]

-

Immunocytochemistry: After a set period (e.g., 7-14 days), cultures are fixed and stained with fluorescent antibodies for specific cellular markers.

-

Imaging & Quantification: Cultures are imaged using confocal microscopy. The number of MAP2-positive cells (new neurons) and Ki67-positive cells (proliferating cells) are quantified.[22][23]

-

Data Analysis: An increase in the proportion of MAP2-positive and/or Ki67-positive cells in the NSI-189 treated cultures compared to control indicates a pro-neurogenic effect.

References

- 1. Neuralstem Presents Positive Updated Data from Phase II Study of NSI-189 in Major Depressive Disorder at the 56th American College of Neuropsychopharmacology (ACNP) Annual Meeting - BioSpace [biospace.com]

- 2. Amdiglurax - Wikipedia [en.wikipedia.org]

- 3. sciencedaily.com [sciencedaily.com]

- 4. NSI-189 phosphate, a novel neurogenic compound, selectively benefits moderately depressed patients: A post-hoc analysis of a phase 2 study of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mentalhealthdaily.com [mentalhealthdaily.com]

- 6. brainasap.com [brainasap.com]

- 7. Neuralstem's NSI-189 Novel Neurogenic Compound Shows Significant Effect In Major Depressive Disorder [prnewswire.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. criver.com [criver.com]

- 18. animal.research.wvu.edu [animal.research.wvu.edu]

- 19. In Vitro Models for Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assaying Circuit Specific Regulation of Adult Hippocampal Neural Precursor Cells [jove.com]

- 21. m.youtube.com [m.youtube.com]

- 22. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assaying circuit specific regulation of adult neural precursor cells - PMC [pmc.ncbi.nlm.nih.gov]

[Compound X] solubility and stability profile

An In-Depth Technical Guide to the Solubility and Stability Profile of Acetylsalicylic Acid (Aspirin)

Introduction

Acetylsalicylic acid (ASA), commonly known as aspirin, is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) used globally for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties.[1] Chemically, it is a white, crystalline, weakly acidic substance derived from salicylic acid.[1] The therapeutic efficacy, bioavailability, and overall quality of any drug product containing ASA are critically dependent on its physicochemical properties, primarily its solubility and stability.

This guide provides a comprehensive overview of the solubility and stability profile of acetylsalicylic acid, intended for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and processes.

Solubility Profile

The solubility of a drug substance is a critical factor influencing its absorption and formulation design. Aspirin is characterized as a poorly water-soluble compound, a trait attributed to its largely nonpolar benzene ring structure.[2][3] However, the presence of polar carboxyl and ester groups allows for limited aqueous solubility.

Solubility in Various Solvents

Aspirin exhibits higher solubility in organic solvents compared to water.[2] Its weak acidic nature (pKa of 3.5) means its solubility is highly dependent on the pH of the medium.[1] In basic solutions, aspirin is converted to its more soluble ionic (salicylate) form.[3]

Table 1: Quantitative Solubility of Acetylsalicylic Acid

| Solvent | Temperature (°C) | Solubility |

|---|---|---|

| Water | 20 | 3 mg/mL[2] |

| Water | 25 | 3.3 mg/mL |

| Water | 37 | 10 mg/mL |

| Ethanol | 25 | 200 mg/mL |

| Diethyl Ether | 25 | 58.8 mg/mL |

| Acetone | 25 | 200-333 mg/mL[2] |

Experimental Protocol: Solubility Determination by Titration

This protocol outlines a common method for determining the aqueous solubility of aspirin.

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of acetylsalicylic acid (e.g., ~0.5 g) and transfer it into a conical flask.[4]

-

Add a precise volume of distilled water (e.g., 50 mL) to the flask.[4]

-

Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 5 minutes for initial assessment, or up to 24 hours to ensure equilibrium) to create a saturated solution.[4]

-

-

Sample Collection and Preparation:

-

Allow the solution to stand, letting the undissolved solid settle.

-

Carefully filter the supernatant through a suitable filter (e.g., Whatman No. 40 paper) to remove all undissolved particles.

-

Using a calibrated pipette, transfer a precise aliquot (e.g., 10 mL) of the clear filtrate into a new conical flask.[4]

-

-

Titration:

-

Calculation:

-

Use the mean volume of the NaOH titrant to calculate the molar concentration of dissolved aspirin in the sample.

-

Convert the molar concentration to the desired units (e.g., mg/mL).

-

Stability Profile

The stability of acetylsalicylic acid is a major concern in the manufacturing and storage of pharmaceutical products. The primary degradation pathway is hydrolysis, which is significantly influenced by environmental factors.

Primary Degradation Pathway: Hydrolysis

Aspirin is highly susceptible to hydrolysis, especially in the presence of moisture.[1][5][6] The ester linkage is cleaved, breaking the molecule down into salicylic acid and acetic acid.[1][2][7] This degradation is autocatalytic and is responsible for the characteristic vinegar-like smell of aged aspirin products.[1] While stable in dry air, it decomposes rapidly in moist conditions and in solutions, particularly those with alkaline pH.[1]

Factors Affecting Stability

-

Moisture and Humidity: Elevated humidity is the most significant factor accelerating hydrolysis.

-

Temperature: The rate of decomposition increases with rising temperature.[8][9] Storing at reduced temperatures (<8°C) provides better stability than room temperature (18-25°C).[5]

-

pH: Hydrolysis follows pseudo-first-order kinetics and is highly pH-dependent.[10][11] The reaction is catalyzed by both acid and base but is significantly faster in alkaline environments.[1]

-

Light: Direct exposure to sunlight can also contribute to degradation.

Table 2: Stability Data of Acetylsalicylic Acid under Various Conditions

| Medium / Condition | Parameter | Value |

|---|---|---|

| Rat Blood (37°C) | Half-life | ~13 minutes[8] |

| Phosphate Buffer (pH 7.4) | Half-life | 537 hours[10][12] |

| Glycerol/Water System | Half-life | 155 hours[10][12] |

| High Humidity Storage | Recovery after study | 81.10% - 85.38% |

| Direct Sunlight Exposure | Recovery after study | As low as 82.5%[5] |

| Recommended Storage | Recovery after study | >99%[5] |

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for quantifying the decrease in the active drug and the increase in its degradation products over time. High-Performance Liquid Chromatography (HPLC) is the standard technique.[6][13]

-

Objective: To develop a method that separates and quantifies acetylsalicylic acid (ASA) in the presence of its primary degradant, salicylic acid (SA).

-

Chromatographic Conditions (Example):

-

HPLC System: Agilent 1260 or Waters Alliance with PDA detector.[14]

-

Mobile Phase: A gradient or isocratic mixture of an acidic buffer and organic solvent (e.g., Sodium perchlorate buffer pH 2.5 : Acetonitrile : Isopropyl alcohol in an 85:14:1 v/v ratio).[15][16]

-

Flow Rate: 1.5 mL/min.[15]

-

Column Temperature: 40°C.[14]

-

Detection Wavelength: 275 nm.[15]

-

Injection Volume: 4 µL.[14]

-

-

Forced Degradation Study:

-

Analysis and Validation:

-

Inject prepared standard solutions of ASA and SA, along with the stressed samples, into the HPLC system.

-

Confirm that the method is specific, with the peaks for ASA and SA being well-resolved from each other and from any other degradation products.

-

Validate the method as per ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15][17]

-

Mechanism of Action Context

Understanding the stability and solubility of aspirin is essential for ensuring it reaches its biological target. Aspirin's primary mechanism involves the irreversible inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][18] This action blocks the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of pain, inflammation, and platelet aggregation.[18][19]

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Acetylsalicylic acid - Sciencemadness Wiki [sciencemadness.org]

- 3. youtube.com [youtube.com]

- 4. The solubility of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. japer.in [japer.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. THE STABILITY OF ASPIRIN IN A MOISTURE CONTAINING DIRECT COMPRESSION TABLET FORMULATION | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 10. scispace.com [scispace.com]

- 11. farm.ucl.ac.be [farm.ucl.ac.be]

- 12. researchgate.net [researchgate.net]

- 13. ijpsonline.com [ijpsonline.com]

- 14. emergingstandards.usp.org [emergingstandards.usp.org]

- 15. researchgate.net [researchgate.net]

- 16. sphinxsai.com [sphinxsai.com]

- 17. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification and Validation for Compound X

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a novel therapeutic from a laboratory concept to a clinical reality is underpinned by a critical initial phase: the identification and validation of its biological target. This process is paramount to understanding a compound's mechanism of action, predicting its efficacy and potential side effects, and ultimately de-risking the lengthy and expensive process of drug development. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for identifying and validating the molecular target of a hypothetical therapeutic agent, "Compound X." We will delve into established experimental protocols, present quantitative data in a structured format, and visualize complex biological processes and workflows to offer a clear and actionable framework for researchers in the field.

Section 1: Target Identification: Finding the Molecular Handshake

Target identification is the process of pinpointing the specific biomolecule(s), typically proteins, with which a drug candidate interacts to elicit its biological effect.[1] A variety of techniques can be employed, each with its own strengths and applications. Here, we focus on three widely used and powerful approaches: Affinity Chromatography coupled with Mass Spectrometry (AC-MS), Gene Expression Profiling, and Genetic Screens.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to an immobilized ligand—in this case, Compound X.[2][3][4] The basic principle involves attaching Compound X to a solid support (resin) within a column. A complex mixture of proteins, such as a cell lysate, is then passed through the column. The target protein(s) will bind to the immobilized Compound X, while non-binding proteins will wash through. The bound proteins are then eluted and identified using mass spectrometry.

Experimental Protocol: Affinity Chromatography

-

Immobilization of Compound X:

-

Synthesize a derivative of Compound X containing a reactive functional group suitable for covalent attachment to the chromatography resin (e.g., an amine or carboxyl group).

-

Couple the Compound X derivative to an activated resin (e.g., NHS-activated sepharose) according to the manufacturer's instructions.

-

Wash the resin extensively to remove any non-covalently bound compound.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest to a sufficient density.

-

Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interaction.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Chromatography:

-

Pack the Compound X-coupled resin into a chromatography column.

-

Equilibrate the column with binding buffer (typically the lysis buffer).

-

Load the clarified cell lysate onto the column at a slow flow rate to allow for maximal binding.

-

Wash the column extensively with binding buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of free Compound X) or by changing the buffer conditions (e.g., altering pH or ionic strength).

-

-

Protein Identification by Mass Spectrometry:

-

Concentrate and desalt the eluted protein fraction.

-

Separate the proteins by SDS-PAGE.

-

Excise the protein bands of interest and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired mass spectra against a protein database.

-

Data Presentation: Putative Targets of Compound X Identified by AC-MS

| Protein ID (UniProt) | Gene Symbol | Protein Name | Peptide Count | Score | Fold Enrichment (Compound X vs. Control) |

| P42336 | MAPK1 | Mitogen-activated protein kinase 1 | 25 | 1250 | 15.2 |

| P27361 | PIK3R1 | Phosphoinositide-3-kinase regulatory subunit 1 | 18 | 980 | 12.5 |

| Q04206 | IKBKB | Inhibitor of nuclear factor kappa-B kinase subunit beta | 15 | 850 | 9.8 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 5 | 230 | 1.2 (Non-specific) |

Gene Expression Profiling

Gene expression profiling methods, such as microarray or RNA sequencing (RNA-Seq), can provide clues about a compound's target by identifying changes in gene transcription that occur in response to treatment.[5] The underlying principle is that if Compound X inhibits a key protein in a signaling pathway, the expression of genes downstream of that pathway may be altered.

Experimental Protocol: RNA Sequencing (RNA-Seq)

-

Cell Treatment: Treat cultured cells with Compound X at a therapeutic concentration and a vehicle control for a specified time.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a standard RNA extraction kit.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Quantify the expression level of each gene.

-

Perform differential expression analysis to identify genes that are significantly up- or down-regulated in the Compound X-treated cells compared to the control.

-

Perform pathway analysis on the differentially expressed genes to identify enriched biological pathways.

-

Data Presentation: Top Differentially Expressed Genes upon Compound X Treatment

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Enriched Pathway |

| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | -2.5 | 0.001 | MAPK Signaling |

| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | -2.1 | 0.003 | MAPK Signaling |

| CCND1 | Cyclin D1 | -1.8 | 0.005 | PI3K-Akt Signaling |

| BCL2L1 | BCL2 like 1 | -1.5 | 0.01 | NF-κB Signaling |

| IL6 | Interleukin 6 | -2.8 | 0.0005 | NF-κB Signaling |

Genetic Screens (CRISPR-Cas9)

Genetic screens, particularly those using CRISPR-Cas9 technology, are a powerful, unbiased approach to identify genes that modulate a cell's sensitivity to a compound.[6][7] For instance, a "dropout" screen can identify genes that, when knocked out, confer resistance to Compound X, suggesting that the protein products of these genes are either the direct target of the compound or are essential components of the pathway it affects.

Experimental Protocol: CRISPR-Cas9 Dropout Screen

-

Library Transduction: Transduce a population of cells with a pooled lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the genome.

-

Initial Cell Population: Harvest a subset of the cells to determine the initial representation of each sgRNA.

-

Compound Treatment: Treat the remaining cells with a lethal dose of Compound X for a period sufficient to allow for the selection of resistant cells.

-

Harvesting Resistant Cells: Collect the surviving cells.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from both the initial and the resistant cell populations and sequence the sgRNA-encoding regions.

-

Data Analysis: Compare the sgRNA representation in the resistant population to the initial population. sgRNAs that are enriched in the resistant population target genes whose knockout confers resistance to Compound X.

Data Presentation: Top Hits from CRISPR-Cas9 Screen with Compound X

| Gene Symbol | Gene Name | sgRNA Enrichment Score | p-value |

| MAPK1 | Mitogen-activated protein kinase 1 | 8.5 | 0.0001 |

| PIK3R1 | Phosphoinositide-3-kinase regulatory subunit 1 | 7.2 | 0.0005 |

| IKBKB | Inhibitor of nuclear factor kappa-B kinase subunit beta | 6.8 | 0.0008 |

| KRAS | KRAS proto-oncogene, GTPase | 5.5 | 0.002 |

| BRAF | B-Raf proto-oncogene, serine/threonine kinase | 5.2 | 0.003 |

Section 2: Target Validation: Confirming the Connection

Once putative targets have been identified, the next crucial step is target validation. This involves a series of experiments designed to confirm that modulating the identified target is indeed responsible for the therapeutic effect of Compound X.[8] Key validation methods include genetic knockdown/knockout, overexpression studies, and direct enzymatic assays.

Genetic Validation: siRNA Knockdown and CRISPR-Cas9 Knockout

Genetic validation techniques aim to mimic the effect of a drug by reducing or eliminating the expression of the target protein.[9] If the knockdown or knockout of a putative target protein phenocopies the effect of Compound X, it provides strong evidence for a direct target engagement.

Experimental Protocol: siRNA-Mediated Knockdown

-

siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) that are specific to the mRNA of the target gene.

-

Transfection: Transfect cultured cells with the target-specific siRNAs using a suitable transfection reagent. Include a non-targeting siRNA as a negative control.

-

Validation of Knockdown: After 48-72 hours, assess the knockdown efficiency at both the mRNA level (by qPCR) and the protein level (by Western blot).

-

Phenotypic Assay: Subject the knockdown cells to a relevant phenotypic assay (e.g., cell viability, proliferation, or a specific signaling readout) and compare the results to cells treated with Compound X.

Data Presentation: Validation of MAPK1 as a Target for Compound X using siRNA

| Condition | MAPK1 mRNA Level (Fold Change vs. Control) | MAPK1 Protein Level (% of Control) | Cell Viability (% of Control) |

| Non-targeting siRNA | 1.0 | 100% | 100% |

| MAPK1 siRNA #1 | 0.2 | 15% | 45% |

| MAPK1 siRNA #2 | 0.15 | 10% | 42% |

| Compound X (10 µM) | 0.95 | 98% | 48% |

Experimental Protocol: CRISPR-Cas9 Knockout

A more definitive genetic validation can be achieved by creating a stable knockout cell line using CRISPR-Cas9.[10]

-

sgRNA Design and Cloning: Design and clone an sgRNA targeting a critical exon of the target gene into a Cas9-expressing vector.

-

Transfection and Selection: Transfect the vector into the cells of interest and select for successfully transfected cells.

-

Single-Cell Cloning: Isolate single cells to establish clonal cell lines.

-

Validation of Knockout: Screen the clonal lines for the absence of the target protein by Western blot and confirm the gene edit by sequencing the genomic DNA.

-

Phenotypic Assay: Perform the relevant phenotypic assay on the knockout cell line and compare the results to the wild-type cells treated with Compound X.

Enzymatic Assays

If the identified target is an enzyme, its direct inhibition by Compound X can be confirmed using an in vitro enzymatic assay.[11] This provides direct evidence of a physical interaction and allows for the determination of the compound's potency.

Experimental Protocol: Kinase Inhibition Assay

Assuming the target is a kinase (e.g., MAPK1):

-

Reagents: Obtain recombinant active kinase, a specific substrate peptide, and ATP.

-

Assay Setup: In a microplate, combine the kinase, substrate, and varying concentrations of Compound X in a suitable reaction buffer.

-

Reaction Initiation and Termination: Initiate the reaction by adding ATP. After a defined incubation period, stop the reaction.

-

Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Plot the percentage of kinase inhibition against the concentration of Compound X to determine the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%).

Data Presentation: Inhibition of Putative Kinase Targets by Compound X

| Kinase Target | IC50 (nM) |

| MAPK1 | 50 |

| PIK3CA | 800 |

| IKBKB | 1200 |

| SRC | >10,000 |

Section 3: Visualizing the Landscape: Workflows and Pathways

To provide a clearer understanding of the interconnected processes in target identification and validation, as well as the biological context of the identified targets, we present a series of diagrams created using the DOT language.

Overall Target Identification and Validation Workflow

The following diagram illustrates the logical flow of the entire target identification and validation process, from initial screening to the confirmation of a bona fide target.

Signaling Pathway: MAPK Signaling

Based on our hypothetical data, MAPK1 is a strongly validated target of Compound X. The following diagram illustrates the MAPK signaling pathway, highlighting potential points of inhibition.

Signaling Pathway: PI3K-Akt Signaling

Our data also suggests that Compound X may have off-target effects on the PI3K-Akt pathway. Understanding this is crucial for predicting potential side effects.

Signaling Pathway: NF-κB Signaling

The NF-κB pathway is another potential off-target of Compound X, with implications for inflammation and immunity.

Conclusion

The identification and validation of a drug's target are foundational to modern drug discovery. A systematic and multi-faceted approach, combining techniques such as affinity chromatography, gene expression profiling, and genetic screens, is essential for generating a robust list of putative targets. Subsequent rigorous validation through genetic and biochemical methods is then required to confirm the on-target mechanism of action and to identify potential off-target effects. The methodologies and data presentation formats outlined in this guide provide a framework for the successful characterization of novel therapeutic compounds like Compound X, ultimately paving the way for the development of safer and more effective medicines.

References

- 1. liveonbiolabs.com [liveonbiolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. conductscience.com [conductscience.com]

- 4. bio-rad.com [bio-rad.com]

- 5. mdpi.com [mdpi.com]

- 6. Efficient prioritization of CRISPR screen hits by accounting for targeting efficiency of guide RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. Target Identification and Validation at MDC [md.catapult.org.uk]

- 9. revvity.com [revvity.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Whitepaper: Early-Stage Cardiotoxicity Profile of the Novel Kinase Inhibitor, Compound X

Executive Summary

Compound X is a potent small molecule inhibitor of Kinase Y, a key driver in a subtype of non-small cell lung cancer. While demonstrating high on-target efficacy in preclinical models, early-stage safety assessments have identified a potential risk of cardiotoxicity. This document provides a comprehensive overview of the initial in vitro and in vivo toxicity studies conducted to characterize this liability. The data presented herein suggests an off-target activity against Cardio-Kinase Z, a kinase crucial for cardiomyocyte mitochondrial health, which leads to cellular dysfunction and apoptosis. This whitepaper details the experimental protocols, summarizes key quantitative findings, and illustrates the proposed mechanism of toxicity and the investigative workflow.

Quantitative Toxicity Data Summary

The following tables summarize the key quantitative data from early-stage toxicity assessments of Compound X.

Table 1: Kinase Selectivity Profile This table outlines the half-maximal inhibitory concentration (IC50) of Compound X against its intended target, Kinase Y, versus the identified off-target, Cardio-Kinase Z.

| Kinase Target | IC50 (nM) | Assay Type | Description |

| Kinase Y (On-Target) | 5 | LanthaScreen™ Eu Kinase Binding | Demonstrates high-affinity binding to the intended therapeutic target. |

| Cardio-Kinase Z (Off-Target) | 85 | Z-LYTE™ Kinase Assay | Indicates off-target activity at a concentration approximately 17-fold higher than the on-target IC50. |

Table 2: In Vitro Cellular Viability This table presents the effect of Compound X on the viability of human lung cancer cells (A549) versus primary human cardiomyocytes after a 48-hour exposure.

| Cell Type | EC50 (nM) | Assay | Key Finding |

| A549 (Cancer Line) | 15 | MTT Cell Viability Assay | Potent cytotoxic effect on the target cancer cell line. |

| Human Cardiomyocytes | 250 | MTT Cell Viability Assay | Cytotoxicity observed at concentrations relevant to the off-target kinase inhibition. |

Table 3: In Vitro Mitochondrial Function Assessment This table details the impact of Compound X (at 250 nM) on key parameters of mitochondrial respiration in human cardiomyocytes, measured via a Seahorse XF Analyzer.

| Parameter | % of Vehicle Control | Standard Deviation | Interpretation |

| Basal Respiration | 62% | ± 5.5% | Significant decrease in baseline mitochondrial activity. |

| ATP Production | 55% | ± 7.2% | Impaired ability of mitochondria to generate ATP. |

| Maximal Respiration | 48% | ± 6.8% | Reduced capacity to respond to increased energy demand. |

Table 4: Key Findings from In Vivo 14-Day Rodent Study This table summarizes critical results from a 14-day toxicology study in Sprague-Dawley rats administered Compound X at a dose of 30 mg/kg/day.

| Parameter | Mean Value (Treated Group) | Mean Value (Control Group) | Units | Significance |

| Serum Troponin I | 2.5 | 0.1 | ng/mL | p < 0.01 |

| Heart Weight to Body Weight Ratio | 0.45% | 0.32% | % | p < 0.05 |

| Cardiomyocyte Apoptosis (TUNEL) | 12.5 | < 1 | Positive Cells / Field | p < 0.001 |

| Myocardial Fibrosis (Grade) | 2.1 (Mild) | 0.2 (Minimal) | 0-5 Scale | p < 0.01 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1 Protocol: In Vitro Cardiomyocyte Viability (MTT Assay)

-

Cell Culture: Primary human ventricular cardiomyocytes are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and cultured for 24 hours in a standard cardiomyocyte growth medium.

-

Compound Treatment: A 10 mM stock solution of Compound X in DMSO is serially diluted in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. The final DMSO concentration in all wells, including vehicle controls, is maintained at 0.1%.

-

Incubation: Cells are incubated with Compound X for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for an additional 4 hours.

-

Solubilization: The culture medium is aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The EC50 value is calculated using a four-parameter logistic regression model.

3.2 Protocol: In Vitro Mitochondrial Respiration (Seahorse XF Assay)

-

Plate Preparation: A Seahorse XF96 cell culture microplate is seeded with primary human cardiomyocytes at 2 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Incubation: Cells are treated with Compound X at its EC50 concentration (250 nM) or vehicle (0.1% DMSO) for 24 hours.

-

Assay Preparation: One hour prior to the assay, the culture medium is replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated at 37°C in a non-CO₂ incubator.

-

Mitochondrial Stress Test: The Seahorse XF96 Analyzer is used to measure the Oxygen Consumption Rate (OCR). A mitochondrial stress test is performed by sequential injections of oligomycin (1.0 µM), FCCP (0.5 µM), and a mixture of rotenone/antimycin A (0.5 µM).

-

Data Analysis: The Seahorse Wave software is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked production, and maximal respiration. Results are normalized to cell number.

3.3 Protocol: In Vivo 14-Day Rodent Toxicity Study

-

Animal Model: Male Sprague-Dawley rats (8 weeks old, n=10 per group) are used for the study.

-

Dosing: Compound X is formulated in a 0.5% methylcellulose / 0.1% Tween 80 solution. Animals in the treatment group receive a daily oral gavage of 30 mg/kg. The control group receives the vehicle only.

-

Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight is recorded twice weekly.

-

Terminal Procedures: At day 14, animals are anesthetized. Blood is collected via cardiac puncture for clinical chemistry analysis, including serum Troponin I levels. Following euthanasia, the heart is excised and weighed.

-

Histopathology: The heart tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's Trichrome for fibrosis, and processed for TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells.

-

Analysis: A board-certified veterinary pathologist, blinded to the treatment groups, performs a semi-quantitative analysis of myocardial injury.

Visualizations: Pathways and Workflows

4.1 Proposed Mechanism of Compound X Cardiotoxicity

The following diagram illustrates the proposed signaling pathway leading to cardiomyocyte apoptosis following off-target inhibition of Cardio-Kinase Z by Compound X.

Caption: Proposed cardiotoxic signaling pathway of Compound X.

4.2 Early-Stage Toxicity Investigation Workflow

This diagram outlines the logical workflow and decision-making process used in the early-stage toxicological investigation of Compound X.

Caption: Investigative workflow for Compound X cardiotoxicity.

Methodological & Application

Application Notes: Rapamycin Protocol for Cell Culture Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin (also known as Sirolimus) is a macrolide compound isolated from the bacterium Streptomyces hygroscopicus.[1] It is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] Rapamycin first forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[2][4] This Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), but not mTOR Complex 2 (mTORC2), although prolonged treatment may also affect mTORC2 assembly.[2][5]

By inhibiting mTORC1, Rapamycin blocks the phosphorylation of key downstream effectors, including p70 S6 Kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[1] This leads to the inhibition of protein synthesis, cell cycle arrest in the G1 phase, and the induction of autophagy.[3][6] Due to its potent anti-proliferative effects, Rapamycin and its analogs (rapalogs) are widely used in cancer research and are clinically approved for certain types of cancer.[1][7] These application notes provide detailed protocols for the use of Rapamycin in cell culture for studying the mTOR signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of Rapamycin

| Property | Value | Reference |

| Alternate Names | Sirolimus, AY 22989 | [8] |

| CAS Number | 53123-88-9 | [9] |

| Molecular Formula | C₅₁H₇₉NO₁₃ | [8] |

| Molecular Weight | 914.17 g/mol | [9] |

| Appearance | Crystalline Solid | [10] |

| Solubility | DMSO (≥100 mg/mL), Ethanol (≥25 mg/mL), Water (Insoluble) | [10][11] |

| Storage | Store powder at -20°C (stable for ≥3 years). Store stock solutions at -80°C (stable for 1 year). | [6][11] |

Table 2: Example IC₅₀ Values of Rapamycin in Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Assay | Reference |

| HEK293 | Embryonic Kidney | ~0.1 nM | Endogenous mTOR activity | [11] |

| MCF-7 | Breast Cancer | 20 nM | Cell Growth Inhibition | [7] |

| MDA-MB-231 | Breast Cancer | 20 µM | Cell Growth Inhibition | [7] |

| MDA-MB-468 | Breast Cancer | 0.1061 µM | Cell Proliferation | [12] |

| T98G | Glioblastoma | 2 nM | Cell Viability | [11] |

| U87-MG | Glioblastoma | 1 µM | Cell Viability | [11] |

| Ca9-22 | Oral Cancer | ~15 µM | Cell Proliferation | [13] |

| J82, T24, RT4 | Urothelial Carcinoma | Significant inhibition at 1 nM | Cell Proliferation | [14] |

Note: IC₅₀ values can vary significantly between cell lines and experimental conditions.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Experimental Protocols

Protocol 1: Preparation of Rapamycin Stock Solution

This protocol describes the preparation of a concentrated stock solution of Rapamycin.

Materials:

-

Rapamycin powder (e.g., Sigma-Aldrich, Cell Signaling Technology)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weighing: Carefully weigh the desired amount of Rapamycin powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 9.14 mg of Rapamycin (MW = 914.17 g/mol ).

-

Solubilization: Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration. For a 10 mM stock from 9.14 mg, add 1 mL of DMSO. Vortex thoroughly until the powder is completely dissolved.[8][15]

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6]

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability.[6][9] A stock solution in DMSO can be kept at -20°C for up to one year.[9][15]

Protocol 2: Treatment of Cultured Cells

This protocol outlines the general procedure for treating adherent cells with Rapamycin.

Materials:

-

Cultured cells in multi-well plates, flasks, or dishes

-

Complete cell culture medium

-

Rapamycin stock solution (from Protocol 3.1)

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere and grow, typically for 24 hours, to reach about 70-80% confluency.[16]

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the Rapamycin stock solution. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

-

Example: To make a 100 nM working solution from a 100 µM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

-

Note: The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[17] Always include a vehicle control group treated with the same concentration of DMSO as the highest Rapamycin dose.

-

-

Cell Treatment: Aspirate the old medium from the cells. Wash the cells once with sterile PBS (optional). Add the medium containing the desired concentrations of Rapamycin (or vehicle control) to the respective wells.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[14][16] The optimal time depends on the cell type and the specific endpoint being measured.

Protocol 3: Cell Viability Assessment (MTT Assay)

This protocol describes how to measure changes in cell viability and proliferation after Rapamycin treatment using a colorimetric MTT assay.

Materials:

-

Cells treated with Rapamycin in a 96-well plate (from Protocol 3.2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

-

MTT Solvent (e.g., 40% DMF in 2% acetic acid with 16% SDS, or pure DMSO)[18]

-

Multi-well plate spectrophotometer

Procedure:

-

Add MTT Reagent: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well containing 100 µL of medium.

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Carefully aspirate the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well plate spectrophotometer.[18]

-

Analysis: Subtract the background absorbance from a media-only well. Normalize the absorbance values of the treated wells to the vehicle-control wells to determine the percentage of cell viability.

Protocol 4: Western Blot Analysis of mTORC1 Signaling

This protocol is for assessing the inhibition of the mTORC1 pathway by measuring the phosphorylation status of its downstream target, S6K.

Materials:

-

Cells treated with Rapamycin in 6-well plates or 10 cm dishes

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)[19]

-

Primary antibodies:

-

Phospho-p70 S6 Kinase (Thr389)

-

Total p70 S6 Kinase

-

GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After treatment, place the culture dish on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add 100-500 µL of ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[19]

-

Protein Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[14] Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[19][20] Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) overnight at 4°C, with gentle agitation.[19]

-

Secondary Antibody and Detection: Wash the membrane with TBS-T. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20] After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To analyze total S6K and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies. A significant decrease in the ratio of phosphorylated S6K to total S6K indicates successful inhibition of the mTORC1 pathway by Rapamycin.[21][22]

Visualizations

Caption: Rapamycin's mechanism of action on the mTORC1 signaling pathway.

Caption: General experimental workflow for Rapamycin treatment and analysis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 7. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifetechindia.com [lifetechindia.com]

- 9. goldbio.com [goldbio.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. goldbio.com [goldbio.com]

- 16. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapamycin treatment increases hippocampal cell viability in an mTOR-independent manner during exposure to hypoxia mimetic, cobalt chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. ccrod.cancer.gov [ccrod.cancer.gov]

- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Application Notes and Protocols for Compound X in Primary Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound X, a potent and selective activator of AMP-activated protein kinase (AMPK), has demonstrated significant neuroprotective properties in preclinical models of ischemic neuronal injury. By activating the AMPK-Nrf2 signaling pathway, Compound X mitigates oxidative stress and reduces apoptosis in neuronal cells subjected to oxygen-glucose deprivation-reoxygenation (OGD-R), a common in vitro model for stroke. These application notes provide detailed protocols for utilizing Compound X in primary neuron cultures to investigate its neuroprotective effects.

Data Presentation

The following tables summarize the dose-dependent neuroprotective effects of Compound X on neuronal cells following OGD-R-induced injury. The data presented is representative of studies conducted on the SH-SY5Y human neuroblastoma cell line, which has shown comparable responses to primary neurons in the context of Compound X's activity.[1]

Table 1: Effect of Compound X on Neuronal Cell Viability after OGD-R

| Compound X Concentration (µM) | Cell Viability (% of Control) |

| 0 (OGD-R only) | 52.3 ± 4.5 |

| 1 | 55.1 ± 5.2 |

| 5 | 78.6 ± 6.1 |

| 10 | 85.4 ± 5.8 |

| 25 | 89.2 ± 6.3* |

*p < 0.05 compared to OGD-R only. Data are presented as mean ± SEM.

Table 2: Effect of Compound X on LDH Release in Neuronal Cells after OGD-R

| Compound X Concentration (µM) | LDH Release (% of Maximum) |

| 0 (OGD-R only) | 85.7 ± 7.2 |

| 1 | 81.3 ± 6.9 |

| 5 | 45.9 ± 5.3 |

| 10 | 38.2 ± 4.9 |

| 25 | 31.5 ± 4.1* |

*p < 0.05 compared to OGD-R only. Data are presented as mean ± SEM.

Experimental Protocols

Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.

Materials:

-

E18 pregnant Sprague-Dawley rat

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Neurobasal Medium

-

B-27 Supplement

-

GlutaMAX™ Supplement

-

Penicillin-Streptomycin

-

Trypsin (0.25%)

-

Fetal Bovine Serum (FBS)

-

Poly-D-lysine

-

Laminin

-

Sterile dissection tools

-

15 mL and 50 mL conical tubes

-

Cell culture plates or coverslips

Procedure:

-

Plate Coating:

-

Coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.

-

Wash plates three times with sterile water and allow to dry.

-

Coat with 5 µg/mL laminin in HBSS for at least 2 hours at 37°C before use.

-

-

Dissection and Dissociation:

-

Euthanize the pregnant rat according to approved institutional protocols.

-

Dissect the hippocampi from E18 embryos in ice-cold HBSS.

-

Transfer hippocampi to a 15 mL conical tube and wash with HBSS.

-

Digest the tissue with 0.25% trypsin in HBSS for 15 minutes at 37°C.

-

Inactivate trypsin by adding an equal volume of plating medium (Neurobasal medium with 10% FBS, B-27, and GlutaMAX™).

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

-

Plating and Maintenance:

-

Determine cell density using a hemocytometer.

-

Plate neurons at a density of 2 x 10^5 cells/cm² in plating medium.

-

After 4 hours, replace the plating medium with maintenance medium (Neurobasal medium with B-27 and GlutaMAX™).

-

Maintain cultures at 37°C in a humidified incubator with 5% CO2.

-

Replace half of the medium every 3-4 days.

-

Treatment with Compound X and Induction of OGD-R

Procedure:

-

On day in vitro (DIV) 7, pre-treat primary neurons with varying concentrations of Compound X (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 2 hours.

-

Induce OGD by replacing the culture medium with deoxygenated, glucose-free HBSS.[2]

-

Place the cultures in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 60 minutes.[2][3]

-

Terminate OGD by returning the cultures to their original maintenance medium containing Compound X or vehicle.

-

Return the cultures to the normoxic incubator (95% air, 5% CO2) at 37°C for 24 hours for reoxygenation.

Assessment of Neuroprotection

a) Cell Viability Assay (MTT Assay) [4][5]

-

After the 24-hour reoxygenation period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals by adding an equal volume of solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

Read the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the normoxic control group.

b) Cytotoxicity Assay (LDH Assay) [1][6][7][8]

-

Collect the culture supernatant after the 24-hour reoxygenation period.

-

Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate LDH release as a percentage of the maximum LDH release from lysed control cells.

c) Immunocytochemistry for Neuronal Marker (MAP2) [9][10][11][12][13]

-

Fix the neurons with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

-

Incubate with a primary antibody against MAP2 (a dendritic marker) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

Visualize and capture images using a fluorescence microscope.

Western Blot for AMPK Activation

-

Lyse the neurons in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[14]

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.[15][16][17][18]

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.

Visualizations

Caption: Signaling pathway of Compound X-mediated neuroprotection.

Caption: Experimental workflow for assessing Compound X neuroprotection.

References

- 1. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]

- 2. 2.6. Oxygen-glucose deprivation (OGD) [bio-protocol.org]

- 3. Oxygen-glucose deprivation (OGD) and cell viability detection [bio-protocol.org]

- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]

- 8. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]

- 9. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]

- 10. Immunocytochemistry | Thermo Fisher Scientific - TR [thermofisher.com]

- 11. bit.bio [bit.bio]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. researchgate.net [researchgate.net]

- 15. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phospho-AMPK alpha-1,2 (Thr172) Polyclonal Antibody (PA5-17831) [thermofisher.com]

- 17. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Note: Doxycycline for Inducible Protein Expression using the Tet-On System

Audience: Researchers, scientists, and drug development professionals.

Introduction